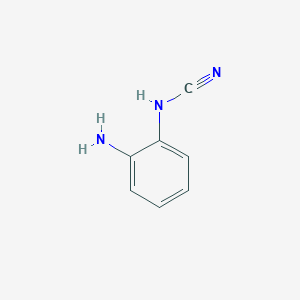

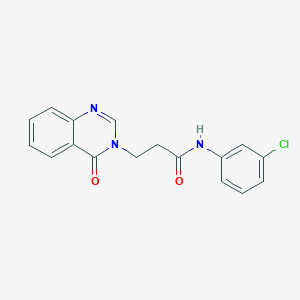

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine, also known as CCPA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in various fields, including neuroscience, cardiology, and cancer research.

Applications De Recherche Scientifique

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine has been extensively studied for its potential applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In cardiology, it has been shown to have cardioprotective effects and to reduce the risk of ischemic heart disease. In cancer research, it has been shown to have antiproliferative effects and to induce apoptosis in cancer cells.

Mécanisme D'action

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of gene expression.

Biochemical and Physiological Effects:

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, the inhibition of platelet aggregation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine is its high selectivity for the adenosine A1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Orientations Futures

There are several future directions for the study of N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine. One potential direction is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another potential direction is the investigation of the potential therapeutic applications of N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine in various diseases, including Alzheimer's disease, stroke, and cancer. Finally, the role of N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine in modulating the immune system and the gut-brain axis is an area of active research that may lead to new insights into the pathophysiology of various diseases.

Méthodes De Synthèse

N-(2-chlorobenzyl)-3-phenylprop-2-yn-1-amine can be synthesized using a multistep process that involves the reaction of 2-chlorobenzylamine with propargyl bromide, followed by the reaction of the resulting compound with phenylacetylene. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Propriétés

Formule moléculaire |

C16H14ClN |

|---|---|

Poids moléculaire |

255.74 g/mol |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-3-phenylprop-2-yn-1-amine |

InChI |

InChI=1S/C16H14ClN/c17-16-11-5-4-10-15(16)13-18-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,18H,12-13H2 |

Clé InChI |

AKJOGTVLCLNZRE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CCNCC2=CC=CC=C2Cl |

SMILES canonique |

C1=CC=C(C=C1)C#CCNCC2=CC=CC=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B279413.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B279425.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B279427.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

![N-[4-(diethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B279430.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)